molecular formula C22H21N5O4 B2992622 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 899738-44-4

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2992622
CAS No.: 899738-44-4
M. Wt: 419.441
InChI Key: WWMJHHDBOHFAHA-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidin derivative. Pyrazolo[3,4-d]pyrimidins are a class of compounds that have been studied for their potential biological activities . They have a pyrazole ring fused with a pyrimidine ring in their structure.

Scientific Research Applications

Radiosynthesis for Imaging

The compound is closely related to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands for the translocator protein (18 kDa), which are significant for radiolabeling and imaging using positron emission tomography (PET). A specific example is the synthesis of [18F]DPA-714, a radioligand for PET imaging, illustrating the utility of such compounds in the development of diagnostic tools for neuroinflammation and other conditions (Dollé et al., 2008).

Antifungal Effects

Research on derivatives of similar compounds has shown antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, indicating potential applications in developing antifungal agents (Jafar et al., 2017).

Anticancer Activity

Another study focused on attaching different aryloxy groups to the pyrimidine ring of similar compounds, testing their anticancer activity against 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition, highlighting the potential for these derivatives in anticancer therapy (Al-Sanea et al., 2020).

Translocator Protein Ligands

A series of novel pyrazolo[1,5-a]pyrimidines related to the compound were synthesized and evaluated for their potential to bind the TSPO, recognized as an early biomarker of neuroinflammatory processes. This research underscores the compound's relevance in studying neuroinflammation and potential therapeutic applications (Damont et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

This compound, which is based on the pyrazolo[3,4-d]pyrimidine scaffold , acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of substrate molecules .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can impact pathways involved in cell proliferation, cell survival, gene expression, protein trafficking, cell motility, and immune responses . The specific effects depend on the particular kinases that the compound targets .

Pharmacokinetics

The compound’s potency and selectivity suggest that it may have favorable adme properties

Result of Action

The inhibition of kinase activity by this compound can have various molecular and cellular effects. For example, it can decrease cell motility and epithelial-mesenchymal transition (EMT), processes that are crucial in cancer metastasis . It can also affect gene expression and protein trafficking, potentially disrupting the normal functioning of cells .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-4-5-16(10-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)25-20(28)12-31-18-8-6-17(30-3)7-9-18/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMJHHDBOHFAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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